molecular formula C5H3F5N4 B1447446 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine CAS No. 1803609-43-9

4-(Pentafluoroethyl)-1,3,5-triazin-2-amine

Cat. No.: B1447446
CAS No.: 1803609-43-9
M. Wt: 214.1 g/mol
InChI Key: MUIVKKVSZWPNSO-UHFFFAOYSA-N
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Description

4-(Pentafluoroethyl)-1,3,5-triazin-2-amine is a fluorinated organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of the pentafluoroethyl group in this compound imparts unique chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine typically involves the introduction of the pentafluoroethyl group into the triazine ring. One common method is the reaction of 2-amino-4-chloro-1,3,5-triazine with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Pentafluoroethyl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group in the triazine ring can be substituted with other nucleophiles such as halides, thiols, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the triazine ring can lead to the formation of partially or fully reduced triazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine), thiols, and amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated triazines, while oxidation reactions can produce triazine oxides.

Scientific Research Applications

4-(Pentafluoroethyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroethyl-1,3,5-triazin-2-amine: Similar structure but with a trifluoroethyl group instead of a pentafluoroethyl group.

    Hexafluoroethyl-1,3,5-triazin-2-amine: Contains a hexafluoroethyl group, offering different chemical properties.

    Perfluoroalkyl-1,3,5-triazines: A broader class of compounds with varying lengths of perfluoroalkyl chains.

Uniqueness

4-(Pentafluoroethyl)-1,3,5-triazin-2-amine is unique due to the specific properties imparted by the pentafluoroethyl group. This group enhances the compound’s stability, lipophilicity, and reactivity, making it distinct from other fluorinated triazines. Its unique properties make it valuable in applications where high stability and specific interactions with biological targets are required.

Biological Activity

4-(Pentafluoroethyl)-1,3,5-triazin-2-amine is a fluorinated organic compound belonging to the triazine class. Its unique chemical structure, characterized by a pentafluoroethyl group attached to a triazine ring, enhances its lipophilicity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as proteins and enzymes. The pentafluoroethyl group increases the compound's lipophilicity, allowing it to penetrate hydrophobic regions of biomolecules. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Key Reactions

The compound can undergo several types of chemical reactions:

  • Substitution Reactions : The amino group in the triazine ring can be substituted by nucleophiles such as halides or thiols.
  • Oxidation and Reduction Reactions : These reactions can lead to the formation of oxidized derivatives or reduced triazine derivatives.

Biological Activity

Research has indicated that this compound exhibits potential biological activities that warrant further exploration:

Enzyme Interaction

Studies suggest that this compound interacts with various enzymes and proteins. Its lipophilic nature allows it to influence enzyme activities, potentially leading to therapeutic applications in drug development.

Case Studies

  • Anti-inflammatory Effects : In a study involving animal models, compounds similar to this compound demonstrated significant anti-inflammatory properties. The reduction in disease activity index scores was notable in models induced by dextran sodium sulfate .
  • Histamine H4 Receptor Antagonism : Related triazine derivatives have shown promise as antagonists for the histamine H4 receptor (H4R), which plays a critical role in immune response and inflammation. These compounds have been tested for their ability to reduce pruritus and other inflammatory responses in vivo .

Applications in Research and Industry

The biological activity of this compound extends across several domains:

  • Pharmaceutical Development : Ongoing research is exploring its potential as an active pharmaceutical ingredient (API) due to its interactions with biological targets.
  • Agrochemicals : The compound is also being investigated for its applications in developing specialty chemicals and agrochemicals.

Data Table: Summary of Biological Activity Research

Study FocusFindingsReference
Anti-inflammatory ActivityReduced disease activity index in animal models; significant decrease in neutrophil infiltration
Histamine H4 Receptor AntagonismCompounds showed effective antagonism at H4R; reduced scratch bouts in pruritus models
Enzyme InteractionModulation of enzyme activities observed; potential therapeutic implications

Properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F5N4/c6-4(7,5(8,9)10)2-12-1-13-3(11)14-2/h1H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIVKKVSZWPNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)N)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201022932
Record name 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-43-9
Record name 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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